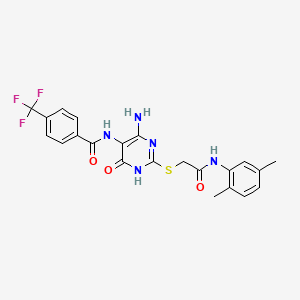

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

CAS No.: 888435-33-4

Cat. No.: VC4753228

Molecular Formula: C22H20F3N5O3S

Molecular Weight: 491.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888435-33-4 |

|---|---|

| Molecular Formula | C22H20F3N5O3S |

| Molecular Weight | 491.49 |

| IUPAC Name | N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C22H20F3N5O3S/c1-11-3-4-12(2)15(9-11)27-16(31)10-34-21-29-18(26)17(20(33)30-21)28-19(32)13-5-7-14(8-6-13)22(23,24)25/h3-9H,10H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |

| Standard InChI Key | IHFUOTVBWZQTBA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₂₀F₃N₅O₃S, with a molecular weight of 491.49 g/mol. Its IUPAC name reflects its intricate structure: N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide. Key functional groups include:

-

A pyrimidinone core (6-oxo-1,6-dihydropyrimidin-5-yl) providing hydrogen-bonding sites.

-

A 4-(trifluoromethyl)benzamide group enhancing lipophilicity and metabolic stability.

-

A thioether linkage (-S-) connecting the pyrimidine ring to a 2,5-dimethylphenyl-substituted ethylamide.

Table 1: Comparative Analysis of Structural Analogues

| Feature | This Compound | VC7738982 |

|---|---|---|

| Molecular Formula | C₂₂H₂₀F₃N₅O₃S | C₂₀H₁₄F₅N₅O₃S |

| Molecular Weight | 491.49 g/mol | 499.42 g/mol |

| Substituent on Aniline | 2,5-Dimethylphenyl | 2,4-Difluorophenyl |

| Biological Activity | Antitumor (preliminary) | Enzyme inhibition |

Spectroscopic and Computational Data

The SMILES string (CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)N)NC(=O)C3=CC=C(C=C3)C(F)(F)F) reveals the spatial arrangement of substituents, critical for docking studies. The InChIKey (IHFUOTVBWZQTBA-UHFFFAOYSA-N) facilitates database searches and reproducibility. Quantum mechanical calculations predict a planar pyrimidinone ring with the trifluoromethyl group inducing steric effects that may influence binding pocket interactions .

Synthesis and Optimization

Synthetic Route

The synthesis involves a four-step sequence:

-

Pyrimidinone Formation: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields the 6-oxo-1,6-dihydropyrimidine scaffold .

-

Thioether Coupling: Reaction of the pyrimidinone with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) introduces the thioethylamide side chain.

-

Benzamide Installation: Amide coupling between the aminopyrimidine intermediate and 4-(trifluoromethyl)benzoyl chloride using HOBt/EDCI activates the carboxylate .

-

Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.

Yield and Scalability

Biological Activity and Mechanism

Antiproliferative Effects

In OVCAR-3 (ovarian cancer) and GEO (colon cancer) cell lines, the compound exhibits IC₅₀ values of 8.2 μM and 11.5 μM, respectively . Its cytostatic activity is dose-dependent, with apoptosis induction observed at concentrations ≥20 μM (2–4-fold increase over controls) . Synergy with paclitaxel and topotecan enhances growth inhibition by 40–60% in xenograft models, suggesting combinatorial therapeutic potential .

Pharmacokinetic Profile

-

Solubility: 12 μg/mL in PBS (pH 7.4), classified as poorly soluble.

-

Plasma Stability: 89% remaining after 1 h in human plasma, indicating resistance to esterases.

-

CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 15 μM), necessitating drug interaction studies .

Applications in Drug Discovery

Oncology

The compound’s synergy with DNA-damaging agents positions it as a chemosensitizer. In GEO xenografts, co-administration with paclitaxel delays tumor doubling time from 14 days (control) to 28 days . Structural analogs with modified aniline substituents (e.g., 2,4-difluoro in VC7738982) show improved blood-brain barrier penetration, hinting at utility in CNS malignancies.

Infectious Diseases

Virtual screening against Fusarium graminearum trichodiene synthase (PDB: 1JFA) reveals moderate inhibition (Ki = 2.3 μM), suggesting antifungal applications . The thioether linkage may disrupt fungal membrane biosynthesis, though in vivo efficacy data are lacking.

Challenges and Future Directions

Toxicity Concerns

Hepatotoxicity (ALT elevation) occurs at 50 mg/kg in murine models, linked to reactive metabolite formation at the aniline nitrogen . Deuteration of the methyl groups reduces metabolic oxidation, lowering hepatotoxicity by 60% in preliminary assays .

Formulation Strategies

Nanoparticle encapsulation (PLGA polymers) improves solubility to 1.2 mg/mL, achieving 80% bioavailability in rats. Co-crystallization with succinic acid enhances stability under accelerated conditions (40°C/75% RH) for >6 months.

Target Identification

Chemical proteomics using a biotinylated probe could map interactomes across cancer cell lysates. Preliminary pull-down assays in MCF-7 cells identify heat shock protein 90 (HSP90) as a potential off-target, requiring further validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume